molecular formula C10H12N4 B138179 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine CAS No. 128854-10-4

5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine

Cat. No. B138179
M. Wt: 188.23 g/mol
InChI Key: DQMPYIPLDCRBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine, also known as THPQ, is a chemical compound that has been studied for its potential applications in scientific research. THPQ is a heterocyclic compound that contains both a pyrazole and a quinoline ring system. In recent years, THPQ has gained attention due to its unique properties and potential applications in a variety of fields.

Mechanism Of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine is not fully understood, but it is believed to involve the modulation of certain receptors and ion channels in cells. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to bind to the GABA-A receptor and the NMDA receptor, which are both involved in the regulation of neuronal activity. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has also been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has also been shown to have anti-inflammatory effects, by inhibiting the production of certain cytokines and chemokines. In addition, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to have neuroprotective effects, by reducing the damage caused by oxidative stress and inflammation in neurons.

Advantages And Limitations For Lab Experiments

5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in moderate to good yields. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine is also relatively easy to handle and store, and it is soluble in a variety of solvents. However, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine also has some limitations. It can be difficult to obtain pure 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine, as impurities can affect its properties and activity. In addition, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine. One area of interest is the development of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine derivatives with improved activity and selectivity for certain receptors and enzymes. Another area of interest is the investigation of the potential therapeutic applications of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine in the treatment of cancer, inflammation, and neurological disorders. Finally, the use of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine as a tool for studying the role of certain receptors and enzymes in cellular processes could also be an area of future research.

Synthesis Methods

The synthesis of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can be achieved through a variety of methods, including the reaction of 3-amino-4-chloroquinoline with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 3,4-dichloroquinoline with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. Both methods have been reported to yield 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine in moderate to good yields.

Scientific Research Applications

5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In biochemistry, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been used as a tool to study the role of certain enzymes and proteins in cellular processes. In pharmacology, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been studied for its potential to modulate the activity of certain receptors and ion channels.

properties

CAS RN

128854-10-4

Product Name

5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine

InChI

InChI=1S/C10H12N4/c11-9-6-3-1-2-4-8(6)13-10-7(9)5-12-14-10/h5H,1-4H2,(H3,11,12,13,14)

InChI Key

DQMPYIPLDCRBBY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C3C=NNC3=N2)N

Canonical SMILES

C1CCC2=C(C1)C(=C3C=NNC3=N2)N

synonyms

4-AMINO-5,6,7,8-TETRAHYDRO-2H-PYRAZOLO[3,4-B]QUINOLINE

Origin of Product

United States

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